(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide
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Overview
Description
(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide is an organic compound that features a furan ring, a diphenylethene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide typically involves the reaction of furan-2-ylmethylamine with diphenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems for precise control of reaction conditions. Purification steps such as recrystallization or column chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and diphenylethene moiety can interact with hydrophobic pockets of proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide: Lacks the (E)-configuration, which may affect its biological activity.
N-(furan-2-ylmethyl)-N,2-diphenylethanesulfonamide: Contains an ethane instead of an ethene moiety, which may influence its reactivity and interactions.
N-(furan-2-ylmethyl)-N,2-diphenylmethanesulfonamide: Features a methylene group instead of an ethene, altering its chemical properties.
Uniqueness
(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide is unique due to its (E)-configuration, which can significantly impact its chemical reactivity and biological interactions. This configuration may enhance its ability to fit into specific binding sites of target proteins, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-24(22,15-13-17-8-3-1-4-9-17)20(16-19-12-7-14-23-19)18-10-5-2-6-11-18/h1-15H,16H2/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQZRKGKAWJYDN-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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